ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a bromophenyl group, and a benzothiophene moiety
Preparation Methods
The synthesis of ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, typically using a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Benzothiophene Moiety: The benzothiophene moiety is synthesized separately and then coupled with the quinoline core through a condensation reaction.
Final Coupling and Esterification: The final step involves the coupling of the intermediate compounds followed by esterification to form the ethyl ester derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural diversity.
Scientific Research Applications
ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Research: The compound’s interactions with biological macromolecules are explored to understand its potential as a biochemical probe or a tool for studying cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell growth . Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which exhibit diverse biological activities including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds, known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Quinoline Derivatives: Other quinoline-based compounds, which are studied for their potential as antimalarial, antibacterial, and anticancer agents.
The uniqueness of ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its complex structure, which combines multiple pharmacophores, enhancing its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C27H26BrN3O3S |
---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H26BrN3O3S/c1-2-34-27(33)23-17-6-3-4-9-21(17)35-26(23)31-19-7-5-8-20(32)24(19)22(18(14-29)25(31)30)15-10-12-16(28)13-11-15/h10-13,22H,2-9,30H2,1H3 |
InChI Key |
TTWBNZKZCUXNPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Br)C(=O)CCC4 |
Origin of Product |
United States |
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